![molecular formula C14H23Cl2N3 B2516669 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine CAS No. 1322604-33-0](/img/structure/B2516669.png)
3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine
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Overview
Description
3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine, also known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BIA is a benzimidazole derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine involves the inhibition of various enzymes and proteins involved in cellular signaling pathways. 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has been shown to inhibit the activity of protein kinase C, which plays a critical role in the regulation of cellular proliferation and differentiation. 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects:
3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has been shown to have various biochemical and physiological effects, including the inhibition of cellular proliferation and differentiation, the induction of apoptosis, and the regulation of intracellular levels of cyclic nucleotides. 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has several advantages for use in lab experiments, including its ability to selectively inhibit specific enzymes and proteins involved in cellular signaling pathways. However, 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine also has limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Future Directions
There are several future directions for the use of 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine in scientific research, including the development of new drugs for the treatment of cancer and cardiovascular disease, the investigation of the role of 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine in cellular signaling pathways, and the development of new synthetic methods for the production of 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine. Additionally, the potential use of 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine in combination with other drugs or therapies is an area of ongoing research.
Synthesis Methods
3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine can be synthesized through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-methylpropylamine and 3-chloro-1-propanol. Another method involves the reaction of 2-aminobenzimidazole with 2-methylpropanal and ammonium acetate. The synthesis of 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has been used in various scientific research applications, including the study of protein-protein interactions, the development of new drugs, and the investigation of cellular signaling pathways. 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and phosphodiesterase. This inhibition has potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular disease.
properties
IUPAC Name |
3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15/h3-4,6-7,11H,5,8-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYXZGHCNCEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine |
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